molecular formula C4H7N3S B063999 4,5-Isothiazolediamine,N5-methyl-(9CI) CAS No. 169694-66-0

4,5-Isothiazolediamine,N5-methyl-(9CI)

Cat. No.: B063999
CAS No.: 169694-66-0
M. Wt: 129.19 g/mol
InChI Key: BONIHAJQWVZQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-methyl-1,2-thiazole-4,5-diamine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of 5-N-methyl-1,2-thiazole-4,5-diamine includes a five-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-methyl-1,2-thiazole-4,5-diamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction with chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea under reflux conditions in methanol . This method yields the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of 5-N-methyl-1,2-thiazole-4,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-N-methyl-1,2-thiazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-N-methyl-1,2-thiazole-4,5-diamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-methyl-1,2-thiazole-4,5-diamine stands out due to its specific substitution pattern and the resulting unique chemical and biological properties.

Properties

IUPAC Name

5-N-methyl-1,2-thiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-6-4-3(5)2-7-8-4/h2,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIHAJQWVZQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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